molecular formula C13H18O3S B171048 1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one CAS No. 101268-22-8

1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one

Cat. No. B171048
M. Wt: 254.35 g/mol
InChI Key: HQISUXUFXCVRIR-UHFFFAOYSA-N
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Patent
US05468589

Procedure details

To a solution of 1-bromo-3,3-dimethyl-2-butanone (33.3 g, 0.19 mole) in dimethylsulfoxide (330 ml), sodium p-toluenesulfinate (34.9 g, 0.20 mole) was added at 30°-40° C., and reacted with stirring at 60°-70° C. for 18 hours. The reaction mixture was poured into cold H2O (2 liter). The precipitate was filtered, washed with H2O and dried to afford 41.6 g of 1-(p-toluenesulfonyl)-3,3-dimethyl-2-butanone as white crystals. m.p. 119°-122° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.[Na+].O>CS(C)=O>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5])(=[O:17])=[O:16])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
34.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 60°-70° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CC(C(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.